3-(3-methoxyphenyl)-3-pentyl-1-(2-phenylethyl)azetidine
Description
3-(3-Methoxyphenyl)-3-pentyl-1-(2-phenylethyl)azetidine is a substituted azetidine derivative characterized by a four-membered azetidine ring. The molecule features three key substituents:
- A pentyl chain at position 3, enhancing lipophilicity and influencing membrane permeability.
Its molecular formula is inferred as C24H31NO (approximate molecular weight: 349.5 g/mol), based on comparisons with similar compounds .
Properties
CAS No. |
47420-35-9 |
|---|---|
Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-3-pentyl-1-(2-phenylethyl)azetidine |
InChI |
InChI=1S/C23H31NO/c1-3-4-8-15-23(21-12-9-13-22(17-21)25-2)18-24(19-23)16-14-20-10-6-5-7-11-20/h5-7,9-13,17H,3-4,8,14-16,18-19H2,1-2H3 |
InChI Key |
MZEXWRRAWYPWJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Biological Activity
3-(3-Methoxyphenyl)-3-pentyl-1-(2-phenylethyl)azetidine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an azetidine ring, which is known for its role in various pharmacological activities due to its structural properties.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The azetidine ring may facilitate binding to these receptors, influencing mood and behavior.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Research Findings and Case Studies
A review of recent literature reveals several studies focused on the biological activity of related azetidine compounds. Below is a summary table highlighting key findings from selected studies:
Detailed Research Findings
- Neuropharmacological Effects : A study conducted by Zongyu Li et al. (2024) investigated the effects of azetidine derivatives on cognitive functions in rodent models. They found that certain derivatives enhanced synaptic plasticity, suggesting potential applications in treating conditions like Alzheimer's disease .
- Antimicrobial Activity : Research by Umesha et al. (2009) demonstrated that azetidine derivatives exhibited strong antimicrobial properties, particularly against resistant strains of bacteria. The study utilized various assays to confirm the efficacy of these compounds .
- Anticancer Properties : A case study highlighted by Krogsgaard-Larsen et al. (2015) explored the cytotoxic effects of azetidine derivatives on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with specific compounds inducing apoptosis through mitochondrial pathways .
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The azetidine ring undergoes nucleophilic attack due to its inherent ring strain (87–90° bond angles). Key reactions include:
For example, La(OTf)₃ promotes anti-Baldwin 4-exo-tet cyclization in related azetidines, yielding functionalized pyrrolidines with >20:1 selectivity under optimized conditions .
Radical-Mediated Transformations
Radical intermediates participate in bond cleavage and recombination:
-
Nitrogen–Sulfur Bond Homolysis : Photocatalytic cleavage with triazine-based photosensitizers generates sulfonyl (10 ) and iminyl (11 ) radicals (Fig. 3c ). These recombine with alkenes or alkynes to form substituted azetidines or expanded rings.
-
Radical Strain-Release : The azetidine ring’s strain energy (~25 kcal/mol) drives radical addition at C3 or C4 positions, enabling modular functionalization .
Catalytic Functionalization
The phenethyl and pentyl side chains undergo selective modifications:
| Reaction | Catalyst/Reagents | Functional Group Introduced | Source |
|---|---|---|---|
| Hydrogenation | Pd(OH)₂/C, H₂ (40 psi) | Saturation of alkenes/alkynes | |
| Epoxide Aminolysis | Eu(OTf)₃, amines | C3-selective amine addition |
For instance, palladium-catalyzed hydrogenation of related azetidines under 40 psi H₂ at 60°C achieves full reduction of unsaturated bonds without ring opening .
Acid/Base-Induced Reactions
The methoxyphenyl group directs electrophilic substitution, while the azetidine ring reacts under acidic conditions:
-
Protonation : The azetidine nitrogen becomes susceptible to protonation in HCl/EtOH, facilitating ring-opening to form linear amines .
-
Demethylation : BF₃·OEt₂ in CH₂Cl₂ cleaves the methoxy group to yield phenolic derivatives.
Stability and Decomposition Pathways
-
Thermal Degradation : Prolonged heating above 150°C induces retro-aza-Michael reactions, regenerating imine and alkene precursors.
-
Oxidative Stress : ROS (e.g., H₂O₂) oxidizes the methoxyphenyl group to quinones, detectable via HPLC-MS .
Computational Insights
DFT studies (ωB97XD/6-311++G**) reveal:
Comparison with Similar Compounds
Table 1: Key Comparative Data
Detailed Analysis
3-Amino-1-(diphenylmethyl)azetidine (CAS 40432-52-8) : Structural Differences: Replaces the pentyl and phenylethyl groups with a diphenylmethyl group and an amino moiety. Functional Impact: The amino group increases solubility compared to the target compound, while diphenylmethyl enhances steric hindrance. Applications: Used as a building block in synthesizing bioactive molecules.
Pyrrolidine Analog (CAS 14176-78-4) :
- Structural Differences : Features a five-membered pyrrolidine ring instead of azetidine, with a propyl chain instead of pentyl.
- Functional Impact : Reduced ring strain in pyrrolidine may improve metabolic stability but decrease binding affinity to rigid targets.
- Applications : Explored in ligand-receptor interaction studies due to structural similarity.
- Structural Differences : Contains a piperazine ring and trifluoromethyl group, absent in the target compound.
- Functional Impact : The trifluoromethyl group enhances metabolic resistance, while the methoxyphenyl moiety aligns with the target’s aromatic substituent.
- Applications : Clinically approved for cytomegalovirus (CMV) prophylaxis.
3,3-Diethyl-1-(phenylmethoxy)azetidine (CAS 118975-51-2) :
- Structural Differences : Lacks methoxyphenyl and phenylethyl groups; includes diethyl and benzyloxy substituents.
- Functional Impact : Diethyl groups increase lipophilicity, while benzyloxy may confer UV stability.
Q & A
Q. What are the standard synthetic routes for 3-(3-methoxyphenyl)-3-pentyl-1-(2-phenylethyl)azetidine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including azetidine ring formation and functional group introduction. A common approach uses nucleophilic substitution for azetidine ring assembly, followed by alkylation or sulfonylation for side-chain modifications. Optimization involves adjusting solvents (e.g., dimethylformamide for polar aprotic conditions), bases (e.g., triethylamine), and temperature (60–80°C) to enhance yield . Catalysts like sodium hydride improve reaction efficiency in aprotic solvents .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying methoxyphenyl, pentyl, and phenylethyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected m/z ~353.5 for C₂₃H₃₁NO). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) by resolving synthetic byproducts .
Q. What in vitro assays are recommended for initial pharmacological screening?
Cell-based assays (e.g., cytotoxicity via MTT assay) and receptor-binding studies (e.g., radioligand displacement for GPCR targets) are foundational. Enzyme inhibition assays (e.g., kinase or protease panels) identify potential mechanistic pathways. Dose-response curves (0.1–100 µM) assess potency (IC₅₀) and selectivity .
Advanced Research Questions
Q. How can computational methods predict biological targets and binding modes?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with targets like serotonin receptors. Pharmacophore mapping identifies critical functional groups (e.g., methoxyphenyl for π-π stacking). Free energy calculations (MM/PBSA) quantify binding affinity and guide structural optimization .
Q. How should researchers resolve discrepancies in reported biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell lines, incubation times). Cross-validate findings using orthogonal methods:
- Compare in vitro (HEK293 cells) and ex vivo (tissue models) results.
- Replicate studies under standardized conditions (e.g., pH 7.4, 37°C).
- Perform meta-analyses of structural analogs to identify activity trends .
Q. What strategies improve metabolic stability and bioavailability?
Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce cytochrome P450-mediated oxidation . Prodrug approaches (e.g., esterification of the azetidine nitrogen) enhance membrane permeability. Pharmacokinetic studies in rodent models measure half-life (t₁/₂) and bioavailability (F%) after oral administration .
Q. How can structure-activity relationship (SAR) studies optimize substituent effects?
Systematic modifications (e.g., varying phenyl ring substituents or alkyl chain length) are tested in bioassays. Quantitative SAR (QSAR) models correlate logP, polar surface area, and IC₅₀. For example, replacing pentyl with shorter chains may reduce hydrophobicity while maintaining target affinity .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
Batch-to-batch variability in azetidine ring formation requires strict temperature control (±2°C). Flow chemistry improves reproducibility for large-scale production. Green chemistry principles (e.g., solvent recycling) minimize waste. Process analytical technology (PAT) monitors intermediate purity in real time .
Q. How do stereochemical variations impact biological activity?
Enantioselective synthesis (e.g., chiral catalysts) produces (R)- and (S)-isomers for testing. Circular dichroism (CD) confirms absolute configuration. For example, (R)-isomers may show 10-fold higher receptor affinity due to optimized hydrogen bonding .
Q. Can synergistic effects with other therapeutic agents enhance efficacy?
Combinatorial screens (e.g., Checkerboard assay) identify additive or synergistic interactions with antibiotics or anticancer drugs. Isobolograms quantify synergy indices (e.g., CI <1). Mechanistic studies (e.g., transcriptomics) reveal shared pathways, such as apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
